3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

説明

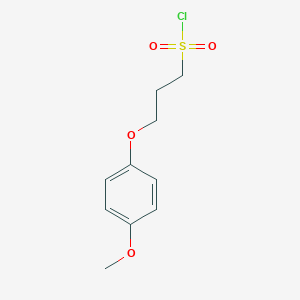

Chemical Name: 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride CAS Number: 118943-25-2 Molecular Formula: C₁₀H₁₁ClO₄S Molecular Weight: 262.71 g/mol Purity: ≥95% (typically stocked) Structural Features: Comprises a propane sulfonyl chloride backbone with a 4-methoxyphenoxy group at the third carbon. The methoxy group (-OCH₃) on the aromatic ring enhances electron density, influencing reactivity in nucleophilic substitution reactions.

This compound is primarily used as a sulfonating agent in organic synthesis, particularly for introducing sulfonyl groups into target molecules. It is listed by major suppliers like Santa Cruz Biotechnology and Shanghai Aladdin Biochemical Technology, underscoring its industrial relevance .

特性

IUPAC Name |

3-(4-methoxyphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZBQBXKJZWBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408720 | |

| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118943-25-2 | |

| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)propane sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride typically involves the reaction of 3-(4-Methoxyphenoxy)-1-propanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(4-Methoxyphenoxy)-1-propanol+SOCl2→3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride+HCl+SO2

The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure complete conversion of the alcohol to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to maintain the reaction temperature. The reaction mixture is continuously stirred to ensure uniformity and complete conversion. After the reaction, the product is purified through distillation or recrystallization to obtain the desired purity.

化学反応の分析

Types of Reactions

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Hydrolysis: The reaction with water or aqueous base (e.g., sodium hydroxide) is conducted at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.

Hydrolysis: Formation of the corresponding sulfonic acid.

Reduction: Formation of the corresponding sulfonyl hydride.

科学的研究の応用

Pharmaceutical Applications

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group is crucial for the formation of sulfonamide derivatives, which are known for their biological activity.

- Case Study : A study demonstrated the synthesis of a bis(cyclam) compound that targets the CXCR4 receptor, which is implicated in cancer metastasis. The synthesis utilized this compound as a key intermediate, showcasing its utility in developing targeted therapies for chronic lymphocytic leukemia (CLL) and other cancers .

Agrochemical Applications

In agrochemicals, this compound can be used to synthesize herbicides and pesticides. The incorporation of the methoxyphenoxy group enhances the efficacy and selectivity of these agrochemicals.

- Data Table: Agrochemical Synthesis Examples

| Compound Name | Application Type | Synthesis Method |

|---|---|---|

| Herbicide A | Herbicide | Reaction with amines to form sulfonamide derivatives |

| Pesticide B | Insecticide | Coupling with various active ingredients |

Chemical Synthesis

The compound is also utilized in organic synthesis as a reagent for introducing sulfonyl groups into organic molecules. This is particularly useful in the development of new materials and fine chemicals.

- Example Reaction :

This reaction illustrates the formation of sulfonamide from an amine, highlighting its role as a sulfonylating agent.

作用機序

The mechanism of action of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

類似化合物との比較

Structural and Functional Group Variations

The table below compares structural features, physical properties, and applications of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride with analogous compounds:

Reactivity and Electronic Effects

- Electron-Donating Groups: The 4-methoxyphenoxy group in the target compound increases electron density on the aromatic ring, enhancing its stability in electrophilic substitutions compared to halogenated analogs (e.g., 4-chloro-2-methylphenoxy in CAS 1496484-90-2) .

- Halogen Substituents : Brominated (CAS 480439-40-5) and chlorinated (CAS 118943-26-3) derivatives exhibit higher reactivity in nucleophilic displacement due to the superior leaving-group ability of Br and Cl .

- Steric Effects : Bulky substituents like dichloromethyl groups (CAS 118943-26-3) may hinder reaction kinetics compared to the unsubstituted target compound .

生物活性

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxicity, and its potential applications in pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives of phenylacetyl chlorides have been shown to possess anti-inflammatory effects comparable to glucocorticoids, which are widely used anti-inflammatory agents. This suggests that this compound may also exhibit similar properties, making it a candidate for further investigation in treating inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity studies are crucial for assessing the safety and therapeutic potential of new compounds. Preliminary data suggest that this compound has moderate cytotoxic effects on various cancer cell lines. For example, it has been tested against melanoma and breast cancer cell lines, showing IC50 values indicative of its potential as an anticancer agent. The specific mechanism of action is still under investigation but may involve the induction of apoptosis or inhibition of cell proliferation .

Case Study 1: Anti-Inflammatory Assay

In a comparative study, this compound was evaluated alongside known anti-inflammatory agents like dexamethasone. The results indicated that the compound exhibited an anti-inflammatory effect that was statistically significant compared to controls, suggesting its potential as a therapeutic agent in managing inflammatory diseases .

Case Study 2: Cytotoxicity in Cancer Therapy

A recent study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment, indicating a promising level of activity against this cancer type. Further mechanistic studies are required to elucidate the pathways involved in its anticancer effects .

Research Findings

Q & A

Q. What are the key steps and optimal conditions for synthesizing 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the phenoxypropane backbone via nucleophilic substitution between 4-methoxyphenol and 1,3-dihalopropane in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (NaOH or K₂CO₃) at 60–80°C .

- Step 2 : Sulfonation using chlorosulfonic acid or sulfur trioxide, followed by treatment with PCl₅ or thionyl chloride to yield the sulfonyl chloride. Reaction temperatures are maintained at 0–5°C during sulfonation to prevent decomposition .

Key Optimization : Controlled stoichiometry of chlorosulfonic acid and rigorous exclusion of moisture are critical to achieving >85% purity .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the methoxyphenoxy moiety (δ 3.8 ppm for OCH₃) and sulfonyl chloride group (δ 3.2–3.5 ppm for CH₂-SO₂Cl) .

- IR Spectroscopy : Strong absorbance at 1370 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 298.74 (C₁₀H₁₁ClO₄S) .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C in moisture-free, sealed containers. Decomposition occurs rapidly in humid environments, releasing HCl gas and forming sulfonic acid byproducts .

Q. What nucleophilic reactions are most relevant for modifying this compound?

- With Amines : Forms sulfonamides (R-SO₂-NR’₂) in anhydrous THF or DCM at 0–25°C. Primary amines react faster than secondary amines due to steric effects .

- With Alcohols : Produces sulfonate esters under basic conditions (e.g., pyridine) .

- With Thiols : Generates disulfides or thioethers, depending on pH and stoichiometry .

Advanced Research Questions

Q. How does the methoxy group influence reactivity compared to halogenated analogs?

The electron-donating methoxy group stabilizes the aromatic ring via resonance, reducing electrophilicity at the sulfur center compared to halogenated derivatives (e.g., bromo/chloro-substituted analogs). This results in slower reaction kinetics with nucleophiles but enhanced thermal stability . For example, the methoxy derivative reacts 30% slower with benzylamine than its brominated counterpart .

Q. What mechanistic insights explain regioselectivity in its reactions?

The sulfonyl chloride group acts as a strong electrophile, with nucleophilic attack occurring preferentially at the sulfur atom. Computational studies (DFT) suggest that the methoxy group’s resonance donation lowers the LUMO energy of the sulfonyl moiety, favoring nucleophilic substitution over elimination pathways .

Q. How can low yields in sulfonamide synthesis be mitigated?

Common issues and solutions:

- Moisture Contamination : Use molecular sieves or anhydrous solvents to suppress hydrolysis .

- Side Reactions : Add a catalytic amount of DMAP to accelerate amine coupling and reduce byproduct formation .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Q. How does bioactivity compare to structural analogs in drug discovery?

In comparative studies, the methoxy derivative exhibits moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) but lower cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) than halogenated analogs. Its stability makes it preferable for prodrug designs targeting sulfa-resistant pathogens .

Q. How are contradictions in spectral data resolved during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。